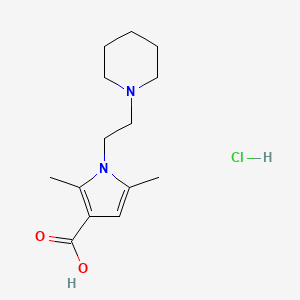

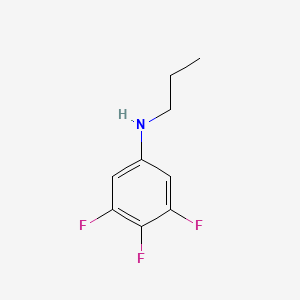

![molecular formula C11H14FNO4S B1392782 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266481-70-2](/img/structure/B1392782.png)

4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid

Übersicht

Beschreibung

4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid, also known as FMBA, is a pharmaceutical compound with a promising future in the field of medicine. It has a molecular formula of C11H14FNO4S and an average mass of 275.297 Da .

Molecular Structure Analysis

The molecular structure of FMBA consists of a fluorophenyl group, a methylsulfonyl group, and an amino butanoic acid group . The presence of these functional groups contributes to its unique chemical properties.Wissenschaftliche Forschungsanwendungen

Crystallography and Material Science

- Summary of Application : BFAOB has been synthesized and its structure confirmed by the SC-XRD technique . It has been used in the study of crystal structures and non-covalent interactions that are responsible for crystal packing .

- Methods of Application : The compound was synthesized and its structure was confirmed using the SC-XRD technique. Two crystallographically different molecules were found in the asymmetric unit .

- Results or Outcomes : The fluorobenzene ring is oriented at a dihedral angle of 76.09 (9)° and 23.7 (2)° with respect to acetamide moiety in the first and second types of molecule, respectively . Strong hydrogen bonding of type N–H… O, O–H… O and comparatively weak hydrogen bonding of type C-H… O stabilize the crystal packing .

Biochemistry and Catalysis

- Summary of Application : Carboxylates, such as BFAOB, can exhibit a broad spectrum of bonding modes in their monobasic form, including monodentate, bidentate, and bridging . They have extensive applications in biochemistry and in catalysis .

- Methods of Application : Based on their denticity, carboxylates have been used as organic ligands for coordination with organotin and a variety of other transition metals .

- Results or Outcomes : Carboxylate complexes have been found to have extensive applications in biochemistry and in catalysis .

Neuropharmacology

- Summary of Application : 4-Fluorophenibut (also known as β-(4-fluorophenyl)-γ-aminobutyric acid or β-(4-fluorophenyl)-GABA) is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor .

- Methods of Application : This compound can be administered orally .

- Results or Outcomes : It was never marketed, but it is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut .

Organic Synthesis

- Summary of Application : 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

- Methods of Application : This compound can be used in various coupling reactions, including Suzuki coupling using microwave and triton B catalyst .

- Results or Outcomes : The product of these reactions can be used in the synthesis of biologically active compounds .

GABA B Receptor Agonist

- Summary of Application : 4-Fluorophenibut (also known as β-(4-fluorophenyl)-γ-aminobutyric acid or β-(4-fluorophenyl)-GABA) is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor .

- Methods of Application : This compound can be administered orally .

- Results or Outcomes : It was never marketed, but it is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut .

Organic Synthesis

- Summary of Application : 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

- Methods of Application : This compound can be used in various coupling reactions, including Suzuki coupling using microwave and triton B catalyst .

- Results or Outcomes : The product of these reactions can be used in the synthesis of biologically active compounds .

Eigenschaften

IUPAC Name |

4-(4-fluoro-N-methylsulfonylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-18(16,17)13(8-2-3-11(14)15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLQPFZPSMVFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCCC(=O)O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

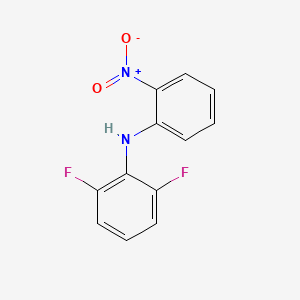

![6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1392700.png)

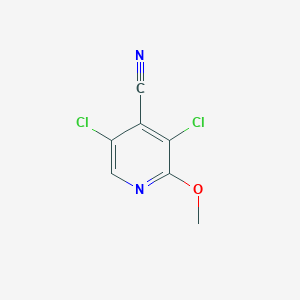

![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)

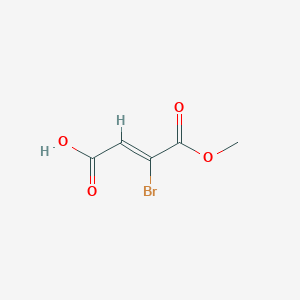

![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)

![Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate](/img/structure/B1392711.png)

![4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392713.png)

![4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392715.png)

![3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392717.png)

![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)